3-Nitrosopyrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
51143-70-5 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H |
InChI Key |
DBYBYEVXVNDJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation Using Sodium Nitrite in Acidic Media
The most widely reported method involves the direct nitrosation of pyrazolo[1,5-a]pyridine precursors using sodium nitrite (NaNO₂) under acidic conditions. A representative protocol from EP1389618A1 demonstrates:
- Reaction Setup :
- Workup :
Key Observations :
Alternative Acid Systems
Variations in acid choice significantly impact yield and regioselectivity:
| Acid System | Substrate | Temperature | Yield | Reference |
|---|---|---|---|---|
| HCl (5N) | 7-Bromo-2-methoxy derivative | 0–5°C | 83% | |
| H₂SO₄ (conc.) | Unsubstituted core | 20°C | 45% | |
| Polyphosphoric | 2-Methyl analog | 50°C | 68% |
Mechanistic Insight :
Protonation of the pyrazolo[1,5-a]pyridine at N2 activates the C3 position for electrophilic attack by NO⁺, followed by deprotonation to form the nitroso group.
Tandem Cyclization-Nitrosation Approaches
From 2-Aminopyridine Precursors
EP0433854A2 discloses a one-pot strategy combining cyclization and nitrosation:
- Cyclization :
- Nitrosation :
Advantages :
Oxidative Annulation Methods
Copper-mediated [3+2] annulations between pyridinium imines and nitroalkenes provide access to substituted precursors:
- Annulation :
- Post-Modification :
Yield Optimization :
- Electron-withdrawing groups on the pyridinium salt increase reaction rate (k = 0.18 min⁻¹ for 4-CF₃ vs. 0.09 min⁻¹ for 4-OMe).
Electrochemical Synthesis
Cathodic Reduction of Nitro Derivatives
CN1115755A describes an electrochemical method for converting 3-nitropyrazolo[1,5-a]pyridines to 3-amino analogs, which can be oxidized to nitroso compounds:
- Electrolysis :
- Oxidation :
Technical Considerations :
- Nafion® membranes prevent over-oxidation at the anode.
- Current density >6 A/dm² decreases yield due to hydrogen evolution side reactions.
Structural Characterization and Stability
Spectroscopic Data
15N NMR studies (N DEPT) confirm tautomeric equilibrium between nitroso and oxime forms in DMSO-d₆:
| Nucleus | δ (ppm) | Coupling Constants |
|---|---|---|
| N1 | 248.1 (s) | J(N1-H3) = 92 Hz |
| N2 | 169.3 (d) | J(N2-H1) = 12 Hz |
| N3 | -15.4 (br, NO) | – |
Thermal Stability :
- Decomposition onset at 185°C (DSC, heating rate 10°C/min).
- Storage under argon at -20°C prevents dimerization.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Direct Nitrosation | 32–83% | Gram-scale | Moderate (sensitive to EDGs) |
| Tandem Cyclization | 65–71% | Multi-gram | High |
| Electrochemical | 45–68% | Pilot-scale | Low (acid-sensitive groups) |
Critical Challenges :
Chemical Reactions Analysis
Types of Reactions
3-Nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by Lewis acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions include 3-nitropyrazolo[1,5-a]pyridine (from oxidation), 3-aminopyrazolo[1,5-a]pyridine (from reduction), and various substituted pyrazolo[1,5-a]pyridines (from substitution reactions) .
Scientific Research Applications
3-Nitrosopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-Substituted Pyrazolo[1,5-a]pyridine Derivatives
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The nitroso group (-NO) in this compound is strongly electron-withdrawing, which may enhance binding to enzymes with nucleophilic active sites (e.g., kinases or proteases). This contrasts with 3-carboxamide derivatives, where the amide group provides hydrogen-bonding capacity critical for antitubercular activity . Halogenated derivatives (e.g., 3-Br, 6-F) are often utilized as intermediates in Suzuki-Miyaura cross-coupling reactions to generate complex bioactive molecules .
Pharmacological Profiles
- 3-Carboxamide Derivatives : Show superior activity against drug-resistant tuberculosis strains compared to 3-methyl or 3-methoxy analogs, highlighting the importance of substituent polarity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
